Ebna1-IN-SC7

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

EBNA1-IN-SC7 es un inhibidor selectivo del antígeno nuclear 1 de Epstein-Barr (EBNA1), una proteína codificada por el virus de Epstein-Barr (VEB). Este compuesto interfiere con la actividad de unión al ADN de EBNA1, lo que lo convierte en una herramienta valiosa en la investigación relacionada con los cánceres asociados al VEB .

Métodos De Preparación

La síntesis de EBNA1-IN-SC7 implica múltiples pasos, incluida la formación de intermedios clave y sus reacciones posteriores en condiciones específicas. Las rutas sintéticas detalladas y las condiciones de reacción a menudo son propiedad y no se revelan completamente en la literatura pública.

Análisis De Reacciones Químicas

EBNA1-IN-SC7 principalmente experimenta reacciones que involucran su interacción con EBNA1. Se sabe que el compuesto bloquea la activación transcripcional de EBNA1 e inhibe la transactivación de Zta, otra proteína codificada por el VEB . El principal producto formado a partir de estas reacciones es el complejo EBNA1-ADN inhibido, que evita que el virus mantenga su genoma durante la infección latente .

Aplicaciones Científicas De Investigación

EBNA1-IN-SC7 se utiliza ampliamente en la investigación científica, particularmente en el estudio de los cánceres relacionados con el VEB. Se ha demostrado que bloquea completamente la activación transcripcional de EBNA1 e inhibe significativamente la transactivación de Zta en ensayos basados en células . Esto lo convierte en una herramienta valiosa para comprender el papel de EBNA1 en el mantenimiento del genoma viral y su potencial como diana terapéutica. Además, this compound se utiliza en ensayos de cribado de alto rendimiento para identificar otros posibles inhibidores de EBNA1 .

Mecanismo De Acción

El mecanismo de acción de EBNA1-IN-SC7 implica su inhibición selectiva de la actividad de unión al ADN de EBNA1. Al unirse a EBNA1, el compuesto evita que la proteína interactúe con el ADN viral, inhibiendo así la activación transcripcional de los genes virales necesarios para el mantenimiento del genoma viral . Esta interrupción de la función de EBNA1 conduce a una reducción en la copia del genoma viral y afecta la capacidad del virus para persistir en las células infectadas .

Comparación Con Compuestos Similares

EBNA1-IN-SC7 es uno de los varios compuestos que se dirigen a EBNA1. Otros compuestos similares incluyen LB7 y VK-1727, que también inhiben la unión al ADN de EBNA1 pero con diferentes grados de potencia . LB7, por ejemplo, ha demostrado tener una actividad inhibitoria más potente en comparación con this compound . This compound sigue siendo único debido a sus características de unión específicas y su efectividad en el bloqueo de la activación transcripcional de EBNA1 .

Propiedades

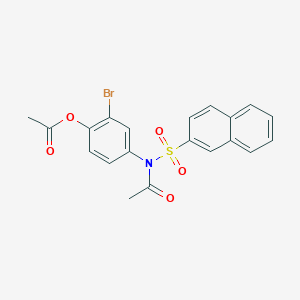

Fórmula molecular |

C20H16BrNO5S |

|---|---|

Peso molecular |

462.3g/mol |

Nombre IUPAC |

[4-[acetyl(naphthalen-2-ylsulfonyl)amino]-2-bromophenyl] acetate |

InChI |

InChI=1S/C20H16BrNO5S/c1-13(23)22(17-8-10-20(19(21)12-17)27-14(2)24)28(25,26)18-9-7-15-5-3-4-6-16(15)11-18/h3-12H,1-2H3 |

Clave InChI |

SSARAOHVKXASDW-UHFFFAOYSA-N |

SMILES |

CC(=O)N(C1=CC(=C(C=C1)OC(=O)C)Br)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

SMILES canónico |

CC(=O)N(C1=CC(=C(C=C1)OC(=O)C)Br)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Bromofuran-2-yl)-[5-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B414076.png)

![10,10-dichloro-N-(4-chlorophenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide](/img/structure/B414080.png)

![N-{2-[hydroxy(oxido)amino]phenyl}tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B414083.png)

![4-({3-nitrophenyl}diazenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B414085.png)

![2-Chloro-5-(5-{[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B414087.png)

![5-(3-ethoxy-4-hydroxyphenyl)-3,3-dimethyl-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B414089.png)

![(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B414091.png)

![5-[3-(2-chlorophenyl)-2-propenylidene]-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B414095.png)